alpha-D-Galactosamine 1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

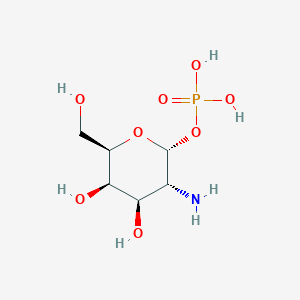

Alpha-D-Galactosamine 1-phosphate is a derivative of galactosamine, a type of amino sugar. It is a phosphorylated form of galactosamine, where the phosphate group is attached to the first carbon atom of the sugar molecule. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of galactose.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Galactosamine 1-phosphate can be synthesized enzymatically through the phosphorolysis of lactose using lactose phosphorylase enzymes. This method involves the use of permeabilized Escherichia coli cells and results in the production of highly pure this compound . Another method involves the preparation of crystalline alpha-D-Galactosamine 1-phosphoric acid, which can be converted to UDP-N-acetylgalactosamine .

Industrial Production Methods: The industrial production of this compound typically involves enzymatic synthesis due to its efficiency and high yield. The use of lactose phosphorylase enzymes is particularly advantageous as it does not require expensive cofactors or substrates .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Galactosamine 1-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as UDP-N-acetylgalactosamine, which is an important intermediate in glycosylation processes .

Scientific Research Applications

Biochemical Pathways

Alpha-D-Galactosamine 1-phosphate plays a crucial role in carbohydrate metabolism. It is an intermediate in the conversion of galactose to glucose, primarily involved in the Leloir pathway. The enzyme galactokinase catalyzes the phosphorylation of galactose to alpha-D-galactose 1-phosphate, which is subsequently converted to UDP-galactose by UDP-galactose uridyltransferase. This pathway is vital for synthesizing glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| Galactokinase | Galactose + ATP → Alpha-D-Galactose 1-Phosphate + ADP | Alpha-D-Galactose 1-Phosphate |

| UDP-Galactose Uridyltransferase | Alpha-D-Galactose 1-Phosphate + UDP → UDP-Galactose | UDP-Galactose |

Hepatotoxicity Research

Alpha-D-Galactosamine is widely used in hepatotoxicity research as it induces liver damage similar to that seen in human drug-induced liver diseases. Studies have demonstrated that the administration of alpha-D-galactosamine leads to hepatocyte apoptosis and inflammation, mediated by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .

Case Study: Hepatotoxicity Induction Model

In a study involving mice treated with alpha-D-galactosamine, researchers observed significant liver damage characterized by necrosis and elevated liver enzymes. This model effectively mimics acute liver failure, providing insights into the mechanisms of liver injury and potential therapeutic targets for liver diseases .

Potential Therapeutic Applications

Recent research has explored the potential of alpha-D-galactosamine derivatives in therapeutic applications. For instance, N-acetyl-alpha-D-galactosamine 1-phosphate has been investigated for its role in glycosylation processes critical for immune response modulation and cellular communication .

Table 2: Therapeutic Potential of Alpha-D-Galactosamine Derivatives

| Compound | Target Application | Mechanism |

|---|---|---|

| N-Acetyl-alpha-D-galactosamine 1-phosphate | Immune modulation | Enhances glycosylation of immune cells |

| Alpha-D-Galactosamine | Hepatotoxicity model | Induces liver apoptosis for drug testing |

Nutritional Biochemistry

Alpha-D-galactosamine derivatives have been detected in various food sources, suggesting their potential role as biomarkers for dietary intake. For example, N-acetyl-alpha-D-galactosamine 1-phosphate has been identified in poultry and pig tissues, indicating its relevance in nutritional studies .

Mechanism of Action

Alpha-D-Galactosamine 1-phosphate exerts its effects through its involvement in the Leloir pathway of galactose metabolism. It is metabolized into UDP-galactosamine by UDP-galactose uridyltransferase, which is then used in various glycosylation processes . The molecular targets and pathways involved include the enzymes galactokinase and UDP-galactose uridyltransferase, which catalyze the conversion of galactose and its derivatives .

Comparison with Similar Compounds

Alpha-D-Glucose 1-phosphate: Similar to alpha-D-Galactosamine 1-phosphate, this compound is involved in the metabolism of glucose and is a key intermediate in glycogen synthesis.

UDP-N-acetylglucosamine: This compound is involved in the biosynthesis of glycoproteins and glycolipids, similar to UDP-N-acetylgalactosamine.

Uniqueness: this compound is unique due to its specific role in the metabolism of galactose and its involvement in the biosynthesis of glycoproteins and glycolipids. Its ability to be synthesized enzymatically from lactose makes it a valuable compound in both research and industrial applications .

Biological Activity

Alpha-D-Galactosamine 1-phosphate (GalNAc-1-P) is a significant metabolite involved in various biological processes, particularly in glycosylation pathways. This compound plays a crucial role in the metabolism of galactose and is essential for synthesizing glycoproteins and glycolipids. Understanding its biological activity is vital for elucidating its role in health and disease.

Chemical Structure and Properties

This compound has the molecular formula C6H14NO8P and is classified as an alpha-D-hexose 1-phosphate. It is structurally related to other monosaccharide phosphates, participating in critical biochemical pathways.

Metabolic Pathways

GalNAc-1-P is primarily involved in the following metabolic pathways:

- UDP-GalNAc Synthesis : It acts as a substrate for UDP-N-acetylgalactosamine synthesis, catalyzed by UDP-N-acetylhexosamine pyrophosphorylase (UAP1) .

- Galactose Metabolism : It is generated from N-acetylgalactosamine through the action of N-acetylgalactosamine kinase (GALK2), which phosphorylates N-acetylgalactosamine using ATP .

Biological Functions

This compound's biological activities include:

- Glycosylation : It serves as a building block for glycosaminoglycans and glycoproteins, which are crucial for cell signaling and structural integrity .

- Cell Signaling : Glycosylation modifications involving GalNAc-1-P can influence receptor interactions and cellular communication, impacting immune responses and developmental processes .

Case Study 1: Galactosemia

In individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of GalNAc-1-P can lead to severe complications. Studies indicate that impaired enzyme activity (e.g., GALT) results in elevated levels of galactose metabolites, including GalNAc-1-P, contributing to the clinical manifestations of the disorder .

Case Study 2: Cancer Biomarkers

Recent research has explored the role of glycosylation patterns altered by GalNAc-1-P in cancer. Elevated levels of specific glycoproteins modified by GalNAc have been associated with tumor progression and metastasis, suggesting potential biomarkers for cancer diagnosis and prognosis .

Data Table: Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Gene Name | Molecular Weight |

|---|---|---|---|

| UDP-N-acetylhexosamine pyrophosphorylase | UTP + N-acetyl-alpha-D-galactosamine 1-phosphate → Pyrophosphate + UDP-N-acetyl-alpha-D-galactosamine | UAP1 | 57027.91 |

| N-acetylgalactosamine kinase | ATP + N-acetyl-beta-D-galactosamine → ADP + N-acetyl-alpha-D-galactosamine 1-phosphate | GALK2 | 49234.57 |

Properties

Molecular Formula |

C6H14NO8P |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

YMJBYRVFGYXULK-VFUOTHLCSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.